molecular formula C21H19Cl2NO5 B282386 4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B282386
Poids moléculaire: 436.3 g/mol
Clé InChI: NSQVRLZHKPDVBO-ZPHPHTNESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK. It has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

Applications De Recherche Scientifique

4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit BTK, a key signaling molecule in B-cell receptor signaling pathways. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition has been shown to have therapeutic benefits in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia.

Mécanisme D'action

4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and AKT. By inhibiting BTK, 4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one induces apoptosis in B-cells and inhibits their proliferation.
Biochemical and Physiological Effects:
4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in B-cells and inhibit their proliferation. Additionally, 4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It has a high potency and selectivity for BTK, which allows for the specific targeting of B-cell signaling pathways. Additionally, 4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one has a favorable pharmacokinetic profile, which allows for its use in in vivo studies. However, 4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one also has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. Additionally, 4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one has limited solubility in aqueous solutions, which can affect its bioavailability.

Orientations Futures

There are several future directions for the study of 4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. 4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of these diseases. Additionally, 4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one has potential applications in the treatment of B-cell malignancies such as multiple myeloma and diffuse large B-cell lymphoma. Further studies are needed to evaluate the efficacy and safety of 4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one in these diseases.

Méthodes De Synthèse

The synthesis of 4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves several steps. The starting material is 2,4-dichlorobenzoyl chloride, which is reacted with 2-(2-hydroxyethoxy)ethylamine to form the intermediate 2,4-dichlorobenzoyl-2-(2-hydroxyethoxy)ethylamine. This intermediate is then reacted with 1,3-cyclohexanedione to form 4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one.

Propriétés

Formule moléculaire

C21H19Cl2NO5

Poids moléculaire

436.3 g/mol

Nom IUPAC

(4Z)-5-(2,4-dichlorophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C21H19Cl2NO5/c22-14-6-7-15(16(23)12-14)18-17(19(26)13-4-2-1-3-5-13)20(27)21(28)24(18)8-10-29-11-9-25/h1-7,12,18,25-26H,8-11H2/b19-17-

Clé InChI

NSQVRLZHKPDVBO-ZPHPHTNESA-N

SMILES isomérique

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOCCO)C3=C(C=C(C=C3)Cl)Cl)/O

SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=C(C=C(C=C3)Cl)Cl)O

SMILES canonique

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=C(C=C(C=C3)Cl)Cl)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.